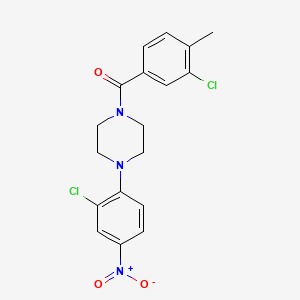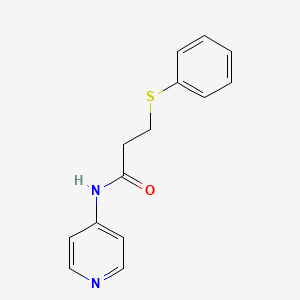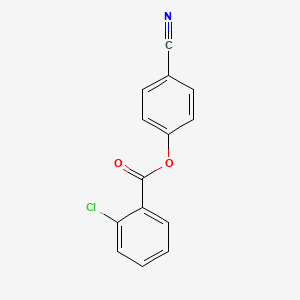
1-(3-chloro-4-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine
Overview
Description
1-(3-chloro-4-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine is not fully understood. However, studies have suggested that it acts by inhibiting various signaling pathways involved in cell proliferation, survival, and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. It also activates the caspase cascade, which leads to apoptosis in cancer cells. In addition, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, which reduces the inflammation. Moreover, it reduces the growth of fungi such as Candida albicans by inhibiting their cell wall synthesis.
Advantages and Limitations for Lab Experiments
1-(3-chloro-4-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has several advantages and limitations for lab experiments. One of the advantages is its diverse biological activities, which make it a potential candidate for drug development. It is also relatively easy to synthesize and purify, which makes it accessible for research. However, one of the limitations is its low solubility in aqueous solutions, which makes it difficult to use in biological assays. Moreover, its mechanism of action is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for the research on 1-(3-chloro-4-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. One of the directions is to investigate its potential applications in the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and identify its molecular targets. Moreover, the development of more soluble derivatives of this compound could improve its bioavailability and efficacy. Finally, the synthesis of analogs with improved biological activities could lead to the discovery of new drugs for various diseases.
In conclusion, this compound is a chemical compound that has potential applications in the field of medicine. Its diverse biological activities make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and identify its molecular targets. The development of more soluble derivatives and analogs could improve its bioavailability and efficacy.
Scientific Research Applications
1-(3-chloro-4-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. Studies have shown that this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and reduces the growth of fungi such as Candida albicans.
properties
IUPAC Name |
(3-chloro-4-methylphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-12-2-3-13(10-15(12)19)18(24)22-8-6-21(7-9-22)17-5-4-14(23(25)26)11-16(17)20/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAYCTBGVJTTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4192415.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one](/img/structure/B4192437.png)
![N-isopropyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4192445.png)




![4-bromo-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4192483.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B4192490.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4192497.png)
![N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide](/img/structure/B4192503.png)
![10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine](/img/structure/B4192508.png)
![N-(3,4-dimethoxyphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide](/img/structure/B4192509.png)